molecular formula C12H8N2O B2659608 2-Phenyloxazolo[4,5-b]pyridine CAS No. 52333-44-5

2-Phenyloxazolo[4,5-b]pyridine

Cat. No.: B2659608
CAS No.: 52333-44-5
M. Wt: 196.209
InChI Key: LOMJKCOEYOMJRJ-UHFFFAOYSA-N
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Description

2-Phenyloxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological properties. This compound is known for its potential antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The structure of this compound consists of a fused oxazole and pyridine ring, which contributes to its unique chemical and biological properties.

Scientific Research Applications

2-Phenyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:

Future Directions

Pyridine derivatives, including 2-Phenyloxazolo[4,5-b]pyridine, have been found to inhibit multidrug-resistant S. aureus (MRSA), suggesting their potential as novel antibiotics . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazolo[4,5-b]pyridine can be achieved through various methods. One common approach involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids using microwave-assisted heating. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields . Another method involves the palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Mechanism of Action

The mechanism of action of 2-Phenyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anticancer properties are believed to result from its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

2-Phenyloxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-5-9(6-3-1)12-14-11-10(15-12)7-4-8-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMJKCOEYOMJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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